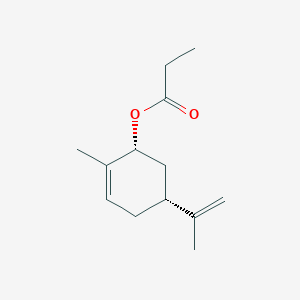
Carvyl propionate, cis-(+/-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carvyl propionate, cis-(+/-)-: is a chemical compound with the molecular formula C13H20O2 5-isopropenyl-2-methyl-2-cyclohexen-1-yl propionate . This compound is a mixture of stereoisomers, specifically the cis isomer, and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Carvyl propionate can be synthesized through the esterification of 2-cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl) with propanoic acid under acidic conditions. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid , to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of carvyl propionate involves large-scale esterification reactions using reactor vessels designed to handle high temperatures and pressures. The process may also include purification steps, such as distillation, to obtain the desired isomer in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Carvyl propionate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Carvyl propionate can be oxidized using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: Substitution reactions may involve the use of nucleophiles like alcohols or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: The oxidation of carvyl propionate can yield carboxylic acids or ketones depending on the specific conditions.
Reduction: Reduction reactions typically produce alcohols or alkanes .
Substitution: Substitution reactions can result in the formation of ether or amine derivatives .
Aplicaciones Científicas De Investigación
Carvyl propionate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Carvyl propionate is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
Carvyl propionate is similar to other esters and cyclohexene derivatives, such as trans-carvyl propionate and menthol propionate . its unique cis configuration and specific chemical properties distinguish it from these compounds. The cis isomer of carvyl propionate exhibits different reactivity and biological activity compared to its trans counterpart.
Comparación Con Compuestos Similares
Trans-carvyl propionate
Menthol propionate
Isopropylidenecyclohexanol propionate
Propiedades
Número CAS |
145032-50-4 |
|---|---|
Fórmula molecular |
C13H20O2 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
[(1R,5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl] propanoate |
InChI |
InChI=1S/C13H20O2/c1-5-13(14)15-12-8-11(9(2)3)7-6-10(12)4/h6,11-12H,2,5,7-8H2,1,3-4H3/t11-,12-/m1/s1 |
Clave InChI |
DFVXNZOMAOGTBL-VXGBXAGGSA-N |
SMILES isomérico |
CCC(=O)O[C@@H]1C[C@@H](CC=C1C)C(=C)C |
SMILES canónico |
CCC(=O)OC1CC(CC=C1C)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


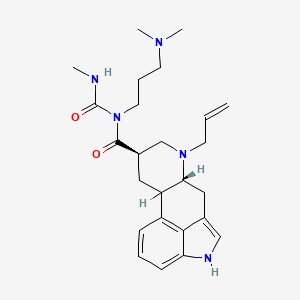
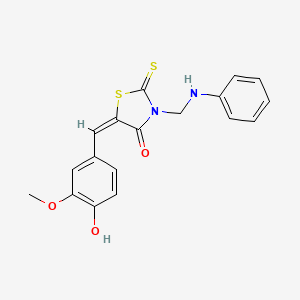
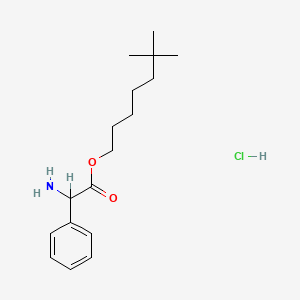
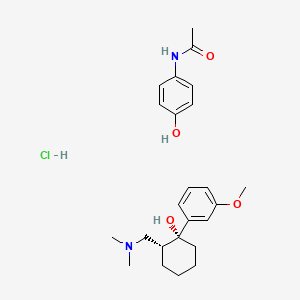
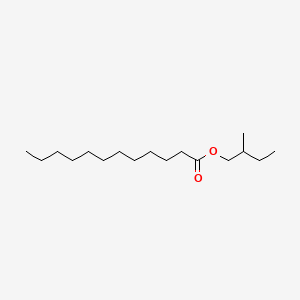
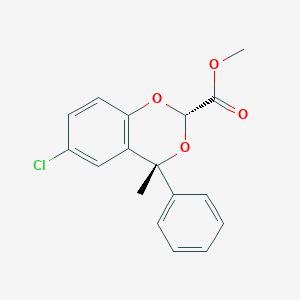

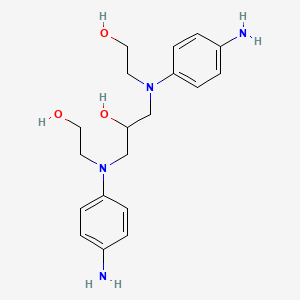
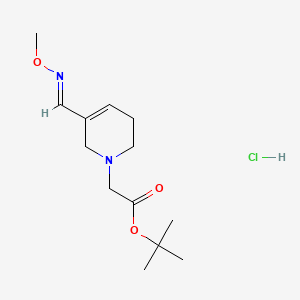
![N-(4-chloropyridin-3-yl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxamide;hydrochloride](/img/structure/B15190499.png)
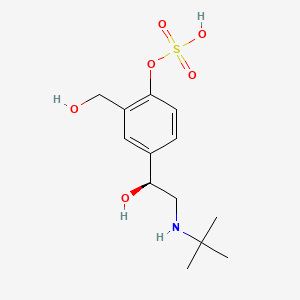
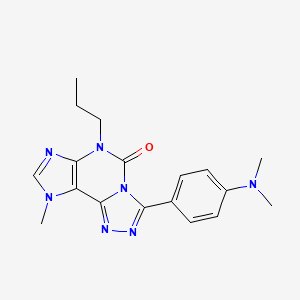

![[(3S,3aR,6S,6aS)-3-[4-(pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190542.png)
